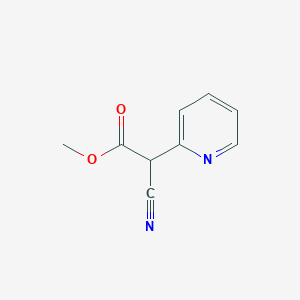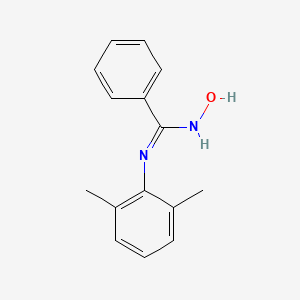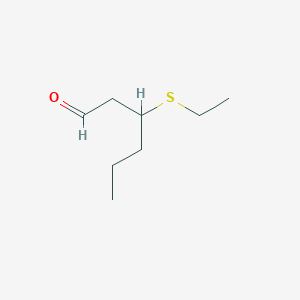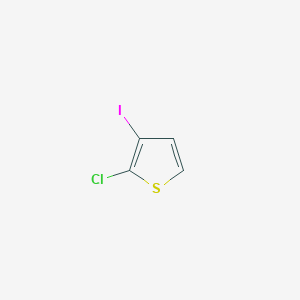![molecular formula C17H12Cl4N2O2 B13998406 4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 72054-52-5](/img/structure/B13998406.png)
4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . For instance, the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid can yield 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity. The use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) has been explored to streamline the process and make it more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinophthalone derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .
Applications De Recherche Scientifique
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
- 4,5,6,7-tetrachloro-3-((3-methyl-4-((4-((4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-yl)amino)phenyl)azo)phenyl)amino)-1H-isoindol-1-one
- N-(2-Hydroxyethyl)phthalimide
Uniqueness
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both tetrachloro and methyl-phenyl-amino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
72054-52-5 |
|---|---|
Formule moléculaire |
C17H12Cl4N2O2 |
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-[2-(N-methylanilino)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12Cl4N2O2/c1-22(9-5-3-2-4-6-9)7-8-23-16(24)10-11(17(23)25)13(19)15(21)14(20)12(10)18/h2-6H,7-8H2,1H3 |
Clé InChI |
ZDESVFXSRXBUOA-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)

![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)
![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)



![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
